2-Methylcyclopropane-1-carbonyl chloride
Overview
Description
2-Methylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C5H7ClO It is a derivative of cyclopropane, characterized by the presence of a carbonyl chloride group attached to the cyclopropane ring
Mechanism of Action
Target of Action
2-Methylcyclopropane-1-carbonyl chloride is a type of carbene . Carbenes are highly reactive species that can interact with a variety of biological targets.
Mode of Action
Carbenes like this compound are known to react with double bonds in alkenes or cycloalkenes to form cyclopropane structures . This reaction is stereospecific, meaning it retains the stereochemistry of the original molecule . The detailed mechanism involves the formation of a carbene intermediate, which then reacts with the alkene to form the cyclopropane .
Biochemical Pathways
The formation of cyclopropane structures can potentially alter the properties and functions of biological molecules, leading to downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown due to the lack of research in this area . The formation of cyclopropane structures can potentially alter the properties and functions of biological molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can compete with the carbene for reaction with alkenes . Additionally, factors such as temperature and pH can potentially affect the stability and reactivity of the carbene .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylcyclopropane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopropanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically proceeds under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride.
Reaction:
2-Methylcyclopropanecarboxylic acid+Thionyl chloride→2-Methylcyclopropane-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-methylcyclopropanecarboxylic acid and hydrogen chloride.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides, esters, and thioesters: from nucleophilic substitution.
2-Methylcyclopropanecarboxylic acid: from hydrolysis.
2-Methylcyclopropanol: from reduction.
Scientific Research Applications
2-Methylcyclopropane-1-carbonyl chloride is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the preparation of drug candidates and active pharmaceutical ingredients.
Material Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarbonyl chloride: Lacks the methyl group, making it less sterically hindered.
2-Methylcyclopropanecarboxylic acid: The carboxylic acid analog, less reactive towards nucleophiles.
Cyclopropylmethyl chloride: Contains a different functional group, leading to different reactivity patterns.
Uniqueness
2-Methylcyclopropane-1-carbonyl chloride is unique due to the combination of the strained cyclopropane ring and the reactive carbonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-methylcyclopropane-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSMKLZZQPGJRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311813 | |
Record name | 2-methylcyclopropane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52194-65-7, 60733-34-8 | |
Record name | NSC245492 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245492 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methylcyclopropane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylcyclopropane-1-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 52194-65-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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